molecular formula C9H13BrN2O2 B1419872 methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate CAS No. 1239712-58-3

methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Cat. No. B1419872
CAS RN: 1239712-58-3
M. Wt: 261.12 g/mol
InChI Key: NAIQZTQWZZFHNT-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H11BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are often involved in reactions such as [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” include a molecular weight of 247.09, a boiling point of 353.9±42.0 °C, and a molar refractivity of 52.13 . It also has a high GI absorption and is BBB permeant .

Scientific Research Applications

Synthesis of Bipyrazoles

Pyrazole derivatives like 4-Bromopyrazole are used as starting materials in the synthesis of 1,4′-bipyrazoles , which are compounds with two pyrazole rings connected by a bridge . These bipyrazoles have potential applications in creating new materials with unique properties.

Preparation of Hexacoordinate Complexes

These compounds may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . Such complexes have significance in coordination chemistry and material science.

Biological Properties

Pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that our compound could be explored for similar biological applications.

Organic Synthesis

In organic synthesis, pyrazoles act as both directing and transforming groups. They are fundamental elements present in various small molecules exhibiting diverse agricultural and pharmaceutical activities .

Regioselective Synthesis

Pyrazoles are involved in regioselective synthesis processes. For example, they can be used in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst . This indicates that our compound might be useful in similar regioselective synthetic methods.

Precursor to Biologically Active Compounds

Pyrazole derivatives can serve as precursors to biologically active natural products. For instance, tert-butyl pyrazole derivatives have been synthesized as potential precursors to natural products like Indiacen A and Indiacen B .

Safety And Hazards

“Methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” is potentially harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for “methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate” and other pyrazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . There is also potential for the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)7-5(10)6(11-12-7)8(13)14-4/h1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQZTQWZZFHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-5-tert-butyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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